Felypressin Felypressin A synthetic nonapeptide comprising cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues. Its antidiuretic effects are less than those of vasopressin. It is a non-catecholamine vasoconstrictor used in local anaesthetic injections for dental use, and is an ingredient of preparations that have been used for treatment of pain and inflammation of the mouth.
A synthetic analog of LYPRESSIN with a PHENYLALANINE substitution at residue 2. Felypressin is a vasoconstrictor with reduced antidiuretic activity.
Brand Name: Vulcanchem
CAS No.: 56-59-7
VCID: VC0194604
InChI: InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68)
SMILES: C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Molecular Formula: C46H65N13O11S2
Molecular Weight: 1040.2 g/mol

Felypressin

CAS No.: 56-59-7

VCID: VC0194604

Molecular Formula: C46H65N13O11S2

Molecular Weight: 1040.2 g/mol

* For research use only. Not for human or veterinary use.

Felypressin - 56-59-7

Description

Felypressin is a synthetic nonapeptide that serves as a vasoconstrictor, primarily used in dental procedures to enhance the efficacy of local anesthetics. It is chemically related to vasopressin, a hormone produced by the posterior pituitary gland, but has a greater vasoconstrictor activity compared to its antidiuretic effects . Felypressin's molecular formula is C46H65N13O11S2, with a molecular weight of approximately 1040.2 g/mol .

Mechanism of Action

Felypressin acts as a vasopressin receptor agonist, specifically binding to V1a receptors found on smooth muscle cells in blood vessels. This binding causes contraction of the vascular smooth muscle, leading to vasoconstriction, which is particularly effective in capillaries, small arterioles, and venules . The V1 receptors are also found in other tissues like the CNS, liver, anterior pituitary, muscle, and platelets .

Clinical Use

Felypressin is commonly added to local anesthetic solutions for dental procedures to prolong the duration of anesthesia and reduce systemic toxicity by limiting the absorption of the anesthetic . It is particularly beneficial because it does not interact with adrenergic receptors, thereby reducing cardiovascular side effects compared to traditional vasoconstrictors like epinephrine .

Cardiovascular Effects

Studies have shown that felypressin can increase blood pressure, particularly diastolic pressure, in certain contexts, although its effects may vary depending on the patient's condition . In hypertensive patients, the increase in blood pressure might be less noticeable due to pre-existing elevated blood pressure levels .

Safety and Dosage

The clinically safe dosage of felypressin for patients with essential hypertension is approximately 0.18 IU . Higher concentrations can lead to significant increases in blood pressure without causing ischemic changes in the myocardium .

Research Findings

Study FocusKey FindingsSource
Vasoconstrictor EffectsFelypressin increases diastolic blood pressure in rabbits.
Cardiovascular SafetyClinically safe dosage for hypertensive patients is about 0.18 IU.
Comparison with EpinephrineFelypressin has fewer cardiovascular side effects.
CAS No. 56-59-7
Product Name Felypressin
Molecular Formula C46H65N13O11S2
Molecular Weight 1040.2 g/mol
IUPAC Name N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68)
Standard InChIKey SFKQVVDKFKYTNA-UHFFFAOYSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@H](CCCCN)C(=O)NCC(=O)N
SMILES C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Melting Point 222
Sequence CFFQNCPKG
Synonyms Felypressin
Lysine Vasopressin, Phenylalanine
Octapressin
Octopressin
Phelypressin
Phenylalanine Lysine Vasopressin
Phenylalanyl-Lysyl Vasopressin
PLV-2
Vasopressin, Phenylalanine Lysine
Vasopressin, Phenylalanyl Lysyl
Vasopressin, Phenylalanyl-Lysyl
Reference 1: Yamashita K, Kibe T, Shidou R, Kohjitani A, Nakamura N, Sugimura M. Difference in the Effects of Lidocaine With Epinephrine and Prilocaine With Felypressin on the Autonomic Nervous System During Extraction of the Impacted Mandibular Third Molar: A Randomized Controlled Trial. J Oral Maxillofac Surg. 2019 Sep 25. pii: S0278-2391(19)31145-0. doi: 10.1016/j.joms.2019.09.019. [Epub ahead of print] PubMed PMID: 31654643. 2: Kubota K, Kyosaka Y, Ueda K, Minakuchi S. Increase in pulse pressure on administration of a dental local anesthetic solution, prilocaine hydrochloride with felypressin in male diabetic patients with coronary heart disease. Clin Oral Investig. 2020 Jan;24(1):239-246. doi: 10.1007/s00784-019-02924-x. Epub 2019 May 12. PubMed PMID: 31079247. 3: Shinzaki H, Sunada K. Advantages of anterior inferior alveolar nerve block with felypressin-propitocaine over conventional epinephrine-lidocaine: an efficacy and safety study. J Dent Anesth Pain Med. 2015 Jun;15(2):63-68. doi: 10.17245/jdapm.2015.15.2.63. Epub 2015 Jun 30. PubMed PMID: 28879260; PubMed Central PMCID: PMC5564100. 4: Fleury CA, Andreo VC, Lomba PC, Dionísio TJ, Amaral SL, Santos CF, Faria FA. Comparison of epinephrine and felypressin pressure effects in 1K1C hypertensive rats treated or not with atenolol. J Anesth. 2015 Feb;29(1):56-64. doi: 10.1007/s00540-014-1866-y. Epub 2014 Jun 25. PubMed PMID: 24962945. 5: Bronzo AL, Cardoso CG Jr, Ortega KC, Mion D Jr. Felypressin increases blood pressure during dental procedures in hypertensive patients. Arq Bras Cardiol. 2012 Aug;99(2):724-31. Epub 2012 Jun 28. English, Portuguese. PubMed PMID: 22735869. 6: Inagawa M, Ichinohe T, Kaneko Y. Felypressin, but not epinephrine, reduces myocardial oxygen tension after an injection of dental local anesthetic solution at routine doses. J Oral Maxillofac Surg. 2010 May;68(5):1013-7. doi: 10.1016/j.joms.2009.07.080. Epub 2009 Dec 23. PubMed PMID: 20031290. 7: Cecanho R, De Luca LA Jr, Ranali J. Cardiovascular effects of felypressin. Anesth Prog. 2006 Winter;53(4):119-25. PubMed PMID: 17177590; PubMed Central PMCID: PMC1705833. 8: Duncan ID, McKinley CA, Pinion SB, Wilson SM. A double-blind, randomized, placebo-controlled trial of prilocaine and felypressin (Citanest and Octapressin) for the relief of pain associated with cervical biopsy and treatment with the Semm coagulator. J Low Genit Tract Dis. 2005 Jul;9(3):171-5. PubMed PMID: 16044058. 9: Dhar KK, Foden-Shroff J, Ghoshal S, Tucker H, Millinship J, Redman CW. Local anaesthesia for large loop excision of the cervical transformation zone: has prilocaine/felypressin less side effects than lignocaine/adrenaline? J Obstet Gynaecol. 1998 Jul;18(4):373-4. PubMed PMID: 15512113. 10: Azuma Y, Ohura K. Immunological modulation by lidocaine-epinephrine and prilocaine-felypressin on the functions related to natural immunity in neutrophils and macrophages. Curr Drug Targets Immune Endocr Metabol Disord. 2004 Mar;4(1):29-36. Review. PubMed PMID: 15032623.
PubChem Compound 5956
Last Modified Aug 15 2023

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